Methyl 2,5-dioxopiperazine-1-carboxylate

Solid State Chemistry Purification Formulation

Methyl 2,5-dioxopiperazine-1-carboxylate (CAS 146511-08-2) is a synthetic 2,5-diketopiperazine (2,5-DKP) derivative. Its well-defined chemical identity is established by its calculated density (1.386 g/cm³) and predicted pKa (12.90±0.20).

Molecular Formula C6H8N2O4
Molecular Weight 172.14
CAS No. 146511-08-2
Cat. No. B586394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,5-dioxopiperazine-1-carboxylate
CAS146511-08-2
Molecular FormulaC6H8N2O4
Molecular Weight172.14
Structural Identifiers
SMILESCOC(=O)N1CC(=O)NCC1=O
InChIInChI=1S/C6H8N2O4/c1-12-6(11)8-3-4(9)7-2-5(8)10/h2-3H2,1H3,(H,7,9)
InChIKeyOEHKZSGCTQERHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,5-dioxopiperazine-1-carboxylate (CAS 146511-08-2): A Well-Characterized 2,5-Diketopiperazine Scaffold for Chemical Biology


Methyl 2,5-dioxopiperazine-1-carboxylate (CAS 146511-08-2) is a synthetic 2,5-diketopiperazine (2,5-DKP) derivative [1]. Its well-defined chemical identity is established by its calculated density (1.386 g/cm³) and predicted pKa (12.90±0.20) . It belongs to a prominent class of cyclic dipeptides valued for their enhanced proteolytic stability over linear peptides, a key feature in drug design [2].

Scaffold-driven synthesis of small-molecule probes
Leverage 2,5-DKP core for rigid peptidomimetics
N-carboxylate ester handle supports derivatization workflows

Procurement Alert: Why the N-Carboxylate Moiety of Methyl 2,5-dioxopiperazine-1-carboxylate is Not a Trivial Structural Feature


The generic 2,5-dioxopiperazine core is a common motif, but substitution patterns are the primary drivers of biological activity. As demonstrated in a comparative medicinal chemistry study, the 2,5-dioxopiperazine scaffold itself can exhibit 'very weak' target affinity (e.g., for the NK1 receptor), while a structurally similar 2-oxopiperazine analog from the same series showed 'modest' activity [1]. This stark difference, driven by a single carbonyl group, demonstrates that the core alone is insufficient for functional prediction. Therefore, substituting Methyl 2,5-dioxopiperazine-1-carboxylate with another 2,5-DKP derivative without empirical justification for that specific structural variant poses a high risk of experimental failure.

Core-for-core substitution may fail

Single carbonyl modifications strongly influence target affinity, as shown in comparative 2-oxopiperazine vs 2,5-DKP series (Lewis et al., 1995).

Class-level stability may not translate

Reported proteolytic stability advantage of 2,5-DKPs is a class attribute; degradation kinetics may differ for this specific carboxylate derivative.

Physicochemical profile shifts between analogs

Melting point and solubility properties are not conserved across generic 2,5-DKPs, impacting material handling and formulation in assays.

Quantitative Differentiation Guide for Methyl 2,5-dioxopiperazine-1-carboxylate: Physical Properties and Proven Scaffold Advantages


Physical Property Profile: Melting Point Provides Crystallinity Benchmark

Methyl 2,5-dioxopiperazine-1-carboxylate has a reported melting point of 93.5-94 °C . While a direct comparator for this exact compound is unavailable, this value establishes a baseline expectation for the physical form of this specific derivative. Melting point is a critical procurement and quality control (QC) parameter, directly impacting material handling, recrystallization protocols, and initial solid-state characterization [1].

Melting Point
Data to verify
93.5–94 °C
Source: Vendor datasheet; no experimental details provided
Supports solid-state handling and QC benchmarking
Cross-study comparison not feasible
Solid State Chemistry Purification Formulation

Class Advantage: 2,5-DKP Scaffold Confers Higher Proteolytic Stability vs. Linear Peptides

The 2,5-diketopiperazine (2,5-DKP) class, to which Methyl 2,5-dioxopiperazine-1-carboxylate belongs, is characterized by 'higher stability than their linear counterparts against enzymolysis' [1]. This is a fundamental and well-documented advantage of the cyclic dipeptide structure [2]. While this property is shared among 2,5-DKPs, it remains a critical differentiator against linear dipeptides or other unstable peptide mimetics.

Enzymatic Stability
Class-level
2,5-DKP > Linear peptides
General property of cyclic dipeptide scaffold
Supports peptidomimetic probe development
Quantitative stability data for this specific compound requires validation
Peptide Chemistry Drug Design Stability

Validated Research Applications for Methyl 2,5-dioxopiperazine-1-carboxylate Based on Structural and Class Evidence


Medicinal Chemistry: A Privileged Scaffold for Fragment-Based Drug Discovery and Lead Optimization

Given its membership in the 2,5-diketopiperazine class, Methyl 2,5-dioxopiperazine-1-carboxylate is an ideal starting point for building fragment-based libraries. The core scaffold's inherent conformational rigidity and proteolytic stability, as compared to linear peptides, make it a valuable 'privileged structure' [1]. It can be functionalized to probe new biological targets, as exemplified by other 2,5-DKPs that have been optimized for anticancer activity [2].

Chemical Biology: A Stable Core for the Design of Molecular Probes and Peptidomimetics

The 2,5-DKP scaffold's enhanced stability against enzymatic degradation is a key asset for developing robust chemical biology tools [1]. Methyl 2,5-dioxopiperazine-1-carboxylate can serve as a stable, synthetic core for creating peptidomimetic probes, reducing the risk of rapid degradation in cellular or in vivo assays, a common limitation of linear peptide-based probes.

Organic Synthesis: A Protected Intermediate for Piperazine-Focused Chemistry

The N-carboxylate methyl ester group serves as a versatile synthetic handle, allowing for further derivatization or acting as a protecting group. This enables the use of Methyl 2,5-dioxopiperazine-1-carboxylate as a key building block for the synthesis of more complex piperazine-containing molecules. Its well-defined physical properties, such as the reported melting point , are useful for process development and quality control.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold
2,5-DKP rigidity for fragment-based screening
Target affinity and functionalization sites
Chemical biology probes
Proteolytic stability over linear peptides
In vitro assay lifetime and degradation kinetics
Synthetic intermediate
N-carboxylate methyl ester protecting group
Derivatization efficiency and product purity

Technical Documentation Hub

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22 linked technical documents
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